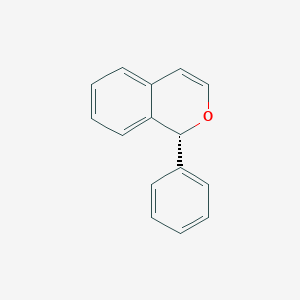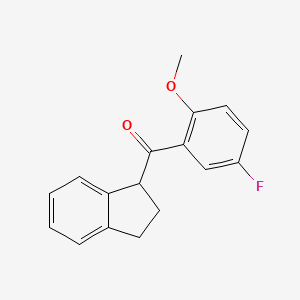
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
Métodos De Preparación
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone typically involves several steps:
Synthetic Routes: The preparation begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-methoxybenzoyl chloride. These compounds undergo a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone can be compared with other similar compounds:
Similar Compounds: Other organofluorine compounds, such as (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-methoxyphenyl)methanone and (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-methoxyphenyl)methanone, share structural similarities.
Uniqueness: The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring gives this compound unique chemical and physical properties, such as increased stability and reactivity.
Propiedades
Número CAS |
920508-14-1 |
|---|---|
Fórmula molecular |
C17H15FO2 |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15FO2/c1-20-16-9-7-12(18)10-15(16)17(19)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3 |
Clave InChI |
ZSQMOPQBPDCDPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C(=O)C2CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)

![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
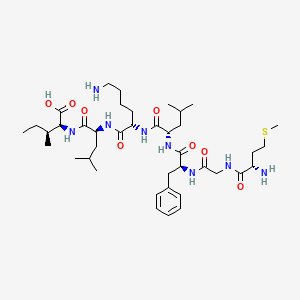
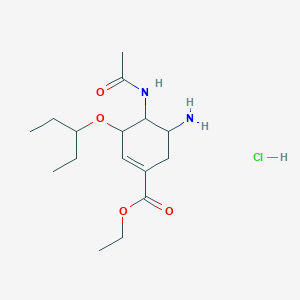
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
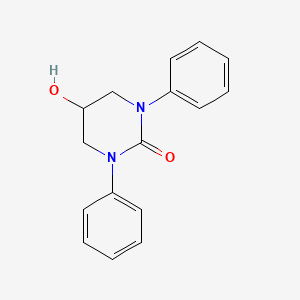
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

